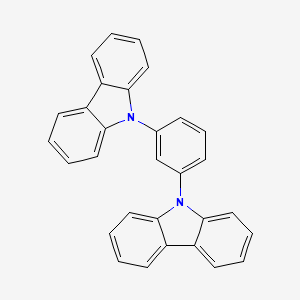
2(1H)-Quinolinone, 7-amino-3-methyl-
概要
説明
2(1H)-Quinolinone, 7-amino-3-methyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with an amino group at the 7th position and a methyl group at the 3rd position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 7-amino-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 7-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 2(1H)-Quinolinone, 7-amino-4-methyl-
- 2(1H)-Quinolinone, 7-amino-5-methyl-
- 2(1H)-Quinolinone, 7-amino-6-methyl-
Uniqueness
2(1H)-Quinolinone, 7-amino-3-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amino and methyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
特性
IUPAC Name |
7-amino-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVJVAYVZATQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)






![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)

